molecular formula C16H26N2O B4897839 1-[(4-butoxyphenyl)methyl]-4-methylpiperazine

1-[(4-butoxyphenyl)methyl]-4-methylpiperazine

Cat. No.: B4897839
M. Wt: 262.39 g/mol
InChI Key: VMWBJAHBXSRIBZ-UHFFFAOYSA-N
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Description

1-[(4-Butoxyphenyl)methyl]-4-methylpiperazine is an organic compound belonging to the piperazine family. It is characterized by a butoxyphenyl group attached to a methylpiperazine core. This compound has garnered attention in scientific research due to its potential therapeutic properties and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-butoxyphenyl)methyl]-4-methylpiperazine typically involves the reaction of 4-butoxybenzyl chloride with 4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through advanced techniques and equipment.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Butoxyphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution can introduce alkyl or acyl groups onto the piperazine ring.

Scientific Research Applications

1-[(4-Butoxyphenyl)methyl]-4-methylpiperazine has been studied for its potential therapeutic effects on various biological systems. Its applications include:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its effects on neurotransmitter levels, such as dopamine and serotonin.

    Medicine: Potential use as an antidepressant, anxiolytic, and anticonvulsant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 1-[(4-butoxyphenyl)methyl]-4-methylpiperazine is not fully understood. it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, serotonin, and GABA. Additionally, it has antioxidant properties, which may contribute to its therapeutic effects.

Comparison with Similar Compounds

  • 1-(4-Butoxybenzyl)-4-ethylpiperazine
  • 1-(4-Butoxyphenyl)-3-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)urea
  • 4-Butoxyaniline

Comparison: 1-[(4-Butoxyphenyl)methyl]-4-methylpiperazine is unique due to its specific substitution pattern and the presence of both butoxyphenyl and methylpiperazine groups. This combination imparts distinct pharmacological properties, making it a promising candidate for further research in various therapeutic areas.

Properties

IUPAC Name

1-[(4-butoxyphenyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-4-13-19-16-7-5-15(6-8-16)14-18-11-9-17(2)10-12-18/h5-8H,3-4,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWBJAHBXSRIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CN2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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